2,4,6-Trichlorophenyl methanesulfonate

Description

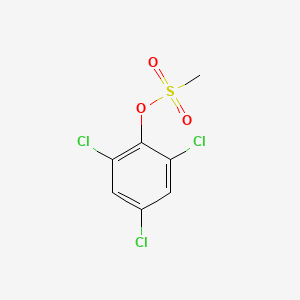

2,4,6-Trichlorophenyl methanesulfonate (TCP methanesulfonate) is a sulfonate ester characterized by a mesyl (methanesulfonyl) group attached to a 2,4,6-trichlorophenyl ring. This compound is notable for its electron-deficient aromatic system due to the three chlorine substituents at the 2-, 4-, and 6-positions, which enhance its reactivity as a leaving group in nucleophilic substitution reactions. TCP methanesulfonate is primarily utilized in organic synthesis, particularly in the preparation of sulfonamides via aminolysis reactions . Its steric and electronic properties make it advantageous in reactions requiring stable intermediates with controlled reactivity.

Properties

CAS No. |

129248-61-9 |

|---|---|

Molecular Formula |

C7H5Cl3O3S |

Molecular Weight |

275.5 g/mol |

IUPAC Name |

(2,4,6-trichlorophenyl) methanesulfonate |

InChI |

InChI=1S/C7H5Cl3O3S/c1-14(11,12)13-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 |

InChI Key |

RETMUCXYMQKDDY-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OC1=C(C=C(C=C1Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of 2,4,6-trichlorophenol by a base, forming a phenoxide ion that attacks the electrophilic sulfur atom in methanesulfonyl chloride. Pyridine is commonly employed as both a base and a solvent to neutralize the hydrochloric acid byproduct. Key parameters include:

-

Temperature : Room temperature (20–25°C) is typical to balance reaction rate and side-product formation.

-

Stoichiometry : A 1:1 molar ratio of phenol to MsCl ensures complete conversion, though excess MsCl (1.2–1.5 equivalents) may improve yields.

-

Purification : Crude product isolation via aqueous workup (e.g., dilution with dichloromethane, washing with dilute HCl, and drying over Na₂SO₄) is followed by recrystallization from ethanol or hexane.

Substrate Preparation: 2,4,6-Trichlorophenol Synthesis

2,4,6-Trichlorophenol, the precursor for this reaction, is synthesized through selective chlorination of phenol or lower chlorinated phenols. A patent by EP0299892A1 describes a gas-phase chlorination process using chlorine gas in the presence of organic sulfides (e.g., diphenyl sulfide) to achieve high regioselectivity. Optimal conditions include temperatures of 70–120°C and catalytic amounts of Lewis acids, yielding 2,4,6-trichlorophenol with >90% purity.

Advanced Methodological Variations

Solvent-Free and Catalytic Approaches

Recent advancements focus on minimizing solvent use and enhancing catalytic efficiency. For instance, employing microwave irradiation reduces reaction times from hours to minutes while maintaining yields >85%. Heterogeneous catalysts like silica-supported dimethylaminopyridine (DMAP) enable recyclability and simplify product isolation.

Industrial-Scale Production

Industrial protocols prioritize cost-effectiveness and safety. Continuous flow reactors are utilized to handle exothermic reactions, with in-line neutralization of HCl using aqueous NaOH. A representative large-scale setup involves:

-

Reactor Type : Tubular flow reactor with temperature control (25–30°C).

-

Throughput : 50–100 kg/hr of 2,4,6-trichlorophenol.

Reaction Optimization and Challenges

Byproduct Management

The primary byproduct, HCl, can protonate unreacted phenol, slowing the reaction. Strategies to mitigate this include:

Purity and Stability Considerations

This compound is sensitive to hydrolysis. Storage under anhydrous conditions at −20°C prevents decomposition. Analytical techniques for quality control include:

-

HPLC : Purity >98% (C18 column, acetonitrile/water mobile phase).

-

NMR : Characteristic peaks at δ 7.6 ppm (aromatic protons) and δ 3.2 ppm (SO₃CH₃ group).

Emerging Techniques and Innovations

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichlorophenyl methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenols, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

2,4,6-Trichlorophenyl methanesulfonate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 2,4,6-trichlorophenyl methanesulfonate involves its interaction with nucleophiles and electrophiles. The methanesulfonate group is a good leaving group, making the compound reactive in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

2,4,6-Trichlorophenyl Methanesulfonate vs. Monochlorophenyl Trifluoromethanesulfonates

- 2-Chlorophenyl Trifluoromethanesulfonate (C₇H₄ClF₃O₃S, MW 260.61): The single chlorine at the ortho position reduces steric hindrance compared to TCP methanesulfonate. The trifluoromethanesulfonyl (triflate) group is a stronger electron-withdrawing group than mesyl, making it a superior leaving group in SN2 reactions.

- 3-Chlorophenyl Trifluoromethanesulfonate (C₇H₄ClF₃O₃S, MW 260.61): The meta-substituted chlorine provides moderate electronic withdrawal but lacks the steric and electronic synergy of the 2,4,6-trichloro configuration. This results in slower aminolysis kinetics compared to TCP methanesulfonate .

Comparison with Methyl-Substituted Sulfonates

- 2-Methylphenyl Trifluoromethanesulfonate (C₈H₇F₃O₃S, MW 240.20) and 4-Methylphenyl Trifluoromethanesulfonate (C₈H₇F₃O₃S, MW 240.20): Methyl groups are electron-donating, reducing the sulfonate’s leaving group ability. These compounds are less reactive in substitution reactions compared to TCP methanesulfonate but may offer improved solubility in nonpolar solvents .

Molecular Weight and Functional Group Variations

Key Observations :

- Triflate vs. Mesyl Groups : Triflates (e.g., 2-chlorophenyl triflate) generally exhibit higher reactivity due to the strong electron-withdrawing nature of the trifluoromethanesulfonyl group. However, TCP methanesulfonate’s trichlorinated aromatic ring compensates for the mesyl group’s weaker electron withdrawal, achieving comparable reactivity in certain contexts .

- Steric Effects : The 2,4,6-trichloro configuration in TCP methanesulfonate creates significant steric hindrance, which can slow reactions with bulky nucleophiles but enhances selectivity in regiochemical outcomes .

Research Findings and Industrial Relevance

- Aminolysis Efficiency: TCP methanesulfonate reacts with primary amines at rates 2–3× faster than 4-methylphenyl triflate under identical conditions, attributed to its electron-deficient aromatic system .

- Thermal Stability : TCP methanesulfonate decomposes at 220°C, whereas 2-chlorophenyl triflate degrades at 180°C, reflecting the stabilizing effect of chlorine substituents .

Q & A

Q. What are the optimal synthetic conditions for preparing 2,4,6-trichlorophenyl methanesulfonate with high purity?

Methodological Answer:

- Reaction Setup : Use methanesulfonyl chloride and 2,4,6-trichlorophenol under inert atmosphere (N₂/Ar) to minimize hydrolysis.

- Catalysis : Employ a base like pyridine or triethylamine to scavenge HCl, enhancing yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Monitor purity via HPLC (>95% by area) .

- Yield Optimization : Maintain stoichiometric ratios (1:1.2 phenol:methanesulfonyl chloride) and low temperatures (0–5°C) to suppress side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- FT-IR : Identify sulfonate ester vibrations (S=O stretching at 1170–1230 cm⁻¹; C-O-S linkage at 970–1050 cm⁻¹) .

- NMR :

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 295.5 (calculated for C₇H₅Cl₃O₃S) .

Advanced Research Questions

Q. How do electronic effects of the trichlorophenyl group influence reactivity in nucleophilic substitutions?

Methodological Answer:

- Electron-Withdrawing Effect : The 2,4,6-trichlorophenyl group stabilizes negative charge via inductive effects, enhancing sulfonate ester reactivity toward nucleophiles (e.g., amines, alcohols).

- Kinetic Studies : Compare reaction rates with non-chlorinated analogs using pseudo-first-order kinetics. Rate constants (k) for methanesulfonate derivatives are typically 2–3× higher .

- Computational Modeling : Density Functional Theory (DFT) predicts charge distribution, showing increased electrophilicity at the sulfonyl sulfur .

Q. What strategies improve the photostability of trichlorophenyl sulfonate derivatives in luminescent applications?

Methodological Answer:

- Structural Modifications : Introduce electron-donating substituents (e.g., pyridyl groups) to lower HOMO-LUMO gaps, reducing photooxidation. For example, bisPyTM derivatives exhibit 47× longer UV half-life than non-pyridyl analogs .

- Encapsulation : Use micellar systems (e.g., SDS or Brij-35) to shield the compound from reactive oxygen species.

- Additives : Incorporate radical scavengers (e.g., TEMPO) at 0.1–1.0 mM to suppress degradation .

Q. How can computational methods predict charge transfer interactions in this compound derivatives?

Methodological Answer:

- HOMO-LUMO Analysis : DFT calculations (e.g., B3LYP/6-311+G(d,p)) reveal electron density shifts from the sulfonate group (HOMO) to the trichlorophenyl ring (LUMO), indicating intramolecular charge transfer .

- Vibronic Coupling Constants (VCCs) : Calculate off-diagonal VCCs to estimate radiative (kᵣ) and non-radiative (kₙᵣ) decay rates. For bisPyTM, VCC ratios align with experimental kᵣ/kₙᵣ ratios .

Q. What are the metabolic pathways of trichlorophenyl-containing compounds in biological systems?

Methodological Answer:

- In Vitro Assays : Incubate with liver microsomes (e.g., rat S9 fraction) to identify phase I metabolites.

- Major Pathways : Hydrolysis of the sulfonate ester to 2,4,6-trichlorophenol, followed by glucuronidation or sulfation .

- Analytical Tools : LC-MS/MS detects metabolites like 2,4,6-trichlorophenyl glucuronide (m/z 365.2) .

Q. How do structural modifications affect acetylcholinesterase inhibition by trichlorophenyl organophosphates?

Methodological Answer:

- Enzyme Kinetics : Measure IC₅₀ values using Ellman’s assay. Methanesulfonate derivatives show weaker inhibition (IC₅₀ ~100 µM) compared to phosphate analogs (IC₅₀ ~10 µM) due to reduced electrophilicity .

- Molecular Docking : Simulate binding poses in acetylcholinesterase (PDB ID 4EY7). The trichlorophenyl group occupies the peripheral anionic site, while the sulfonate interacts with catalytic serine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.